molecular formula C11H15N3O3 B13728697 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate

3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate

Cat. No.: B13728697
M. Wt: 237.25 g/mol
InChI Key: RGGOBFISERKKRO-UHFFFAOYSA-N
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Description

3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate is a functionalized indole derivative intended for research and development purposes. The indole scaffold is a prominent structure in medicinal chemistry and is found in numerous compounds with a broad spectrum of pharmacological activities . Indole-based molecules are frequently investigated for their potential as anticancer agents, antimicrobials, and enzyme inhibitors . The specific structural features of this compound—including the carboxylic acid at the 7-position and the diaminoethyl side chain at the 3-position—make it a versatile intermediate for synthetic chemistry. Researchers can utilize this molecule in the synthesis of more complex heterocyclic systems, such as hydrazones and thiazoles, which are known to possess significant biological activities . It is also a potential precursor for molecular hybridization strategies, where it could be combined with other pharmacophores to create new chemical entities for biological evaluation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid;hydrate

InChI

InChI=1S/C11H13N3O2.H2O/c12-9(13)4-6-5-14-10-7(6)2-1-3-8(10)11(15)16;/h1-3,5,9,14H,4,12-13H2,(H,15,16);1H2

InChI Key

RGGOBFISERKKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C2CC(N)N.O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate generally involves:

  • Functionalization of the indole core at the 7-position with a carboxylic acid group.
  • Introduction of the 2,2-diaminoethyl side chain at the 3-position of the indole ring.
  • Hydration to obtain the hydrate form.

The synthetic routes typically use indole-7-carboxylic acid or indole-3-carboxylic acid derivatives as key intermediates, followed by amination or diamination reactions to install the diaminoethyl moiety.

Stepwise Preparation Details

Synthesis of Indole-7-carboxylic Acid Intermediate
  • Indole derivatives are often functionalized at the 7-position by electrophilic substitution or via directed ortho-metalation.
  • A reported method involves the use of trifluoroacetic anhydride with indole in dimethylformamide (DMF) at room temperature, followed by hydrolysis and acidification to yield indole-3-carboxylic acid analogs with high yield (~85%) and purity.
  • For the 7-carboxylic acid, similar electrophilic substitution methods or palladium-catalyzed carboxylation can be adapted, though specific literature on the 7-position is less common and may require custom optimization.
Introduction of the 2,2-Diaminoethyl Side Chain
  • The 2,2-diaminoethyl group can be introduced via nucleophilic substitution or reductive amination using appropriate diamine precursors.
  • A typical approach involves coupling the indole-carboxylic acid intermediate with ethylenediamine derivatives using coupling reagents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF, in the presence of bases like N,N-diisopropylethylamine (DIPEA).
  • Reaction conditions typically include room temperature stirring for several hours up to overnight, followed by purification steps such as filtration, washing, and drying under vacuum.
Hydration to Obtain the Hydrate Form
  • The hydrate form is generally obtained by crystallization from aqueous or mixed aqueous-organic solvents.
  • Controlled temperature conditions (e.g., cooling to 10–15 °C) and solvent choice (e.g., water, methanol, or dichloromethane mixtures) are critical to obtain the hydrate with high purity and yield.

Experimental Conditions and Parameters

Step Solvent(s) Temperature Time Notes
Indole carboxylation Dimethylformamide (DMF) Room temperature (RT) 3 hours Use of trifluoroacetic anhydride
Hydrolysis and acidification Water, HCl RT to 80 °C 1 hour Precipitation of carboxylic acid
Coupling with diaminoethyl DMF, dichloromethane (DCM) RT to 45 °C Overnight to 10 h Use of HBTU, DIPEA as coupling agents
Hydrate crystallization Aqueous/organic mixtures 10–15 °C 1–2 hours Controlled cooling and aging

Purification and Characterization

  • The crude product is typically purified by filtration, washing with solvents such as dichloromethane or water, and drying under vacuum at elevated temperatures (e.g., 90 °C overnight) to remove residual solvents and obtain the pure hydrate form.
  • Characterization includes melting point determination, NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
  • Yields reported in related indole carboxylic acid syntheses range from 70% to 95%, indicating efficient synthetic protocols.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Remarks
Indole carboxylation Indole, trifluoroacetic anhydride, DMF, RT 85 High yield, mild conditions
Hydrolysis and acidification NaOH (20%), HCl (37%), reflux 80–90 Precipitates carboxylic acid
Coupling with 2,2-diaminoethyl HBTU, DIPEA, DMF, RT to 45 °C, overnight 70–76 Efficient amide bond formation
Hydrate crystallization Water/organic solvent, cooling to 10–15 °C >75 Pure hydrate form obtained

Chemical Reactions Analysis

Formation of the 2,2-Diaminoethyl Substituent

The diaminoethyl group at position 3 may arise from:

  • Alkylation followed by amination : Reaction of indole with a bromoethylamine under basic conditions, followed by amination (e.g., using LiAlH4 to reduce nitro groups to amines, as shown in the synthesis of 2-(1H-indol-3-yl)ethanamine ).

  • Coupling reactions : Utilizing EDC.HCl, HOBt, and TEA in DMF for amide formation, as described in patent US5942536A .

Functional Group Transformations

  • Reduction of nitro groups : LiAlH4 in THF reduces nitrovinyl groups to amines, as demonstrated in the synthesis of 2-(1H-indol-3-yl)ethanamine .

  • Hydrolysis of esters : LiOH in polar aprotic solvents (e.g., THF) cleaves esters to carboxylic acids .

  • Cyclization reactions : AlCl3-catalyzed cyclizations for forming heterocycles (e.g., pyrans) from indole derivatives .

Table 1: Key Reactions for Indole Derivatives

Reaction TypeReagents/ConditionsExample CompoundReference
Hydrolysis of methyl esterLiOH, THF, MeOH, water, RT, 4 h2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetic acid
Amine formation via reductionLiAlH4, THF, 85°C, 10 h2-(1H-indol-3-yl)ethanamine
Coupling (amide formation)EDC.HCl, HOBt, TEA, DMF, RT, 16 hN-(2-(1-((2,3-dihydro-1H-inden-5-yl carbamoyl)methyl)-1H-indol-3-yl)ethyl)benzamide
Cyclization (quinazolinone)p-TSA, acetonitrile, reflux, 4 h2-(1H-indol-3-yl)quinazolinone

Biological and Chemical Significance

Indole derivatives are widely studied for their pharmacological potential, including antimicrobial and anticancer activities . The carboxylic acid group enhances solubility and may facilitate interactions with biological targets, while the diaminoethyl substituent could modulate binding affinity through hydrogen bonding or ionic interactions.

Challenges and Considerations

  • Regioselectivity : Substitution at position 3 vs. 5/7 on the indole ring requires controlled reaction conditions.

  • Stability : The diaminoethyl group may undergo oxidation or degradation, necessitating careful handling during synthesis.

  • Hydration state : The hydrate form suggests the compound may require specific storage conditions to maintain stability.

Research Findings

  • Indole Synthesis : The Fischer indole synthesis remains a foundational method, with variations using different catalysts (e.g., p-TSA) to optimize regioselectivity .

  • Functionalization : Post-synthesis modifications (e.g., alkylation, amination) are critical for introducing bioactive substituents .

  • Coupling Reactions : EDC/HOBt-mediated amide formation is a robust method for linking carboxylic acids to amines in indole derivatives .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of indole derivatives, including 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate. For instance, certain indole-2-carboxamide analogs have shown promise as inhibitors of neurotropic alphaviruses, suggesting that modifications to the indole structure can enhance antiviral efficacy . The compound's ability to interact with viral proteins may provide a pathway for developing new antiviral agents.

Antimicrobial Properties

Indole derivatives have been evaluated for their antimicrobial activity. A related compound demonstrated significant inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with a minimum inhibitory concentration (MIC) as low as 1 μg/mL . This suggests that this compound could be a candidate for further development in treating resistant bacterial infections.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that indole derivatives can inhibit integrase enzymes, which are crucial in the life cycle of certain viruses . The structural modifications in compounds like this compound may enhance binding affinity and specificity towards target enzymes.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies help in understanding how structural variations influence biological activity and can guide further modifications for improved efficacy .

Drug Delivery Systems

The hydrophilic nature of this compound makes it suitable for use in drug delivery systems. Its ability to form stable complexes with drugs can enhance solubility and bioavailability, making it a valuable component in pharmaceutical formulations.

Scaffold for New Compounds

This compound serves as a versatile scaffold for synthesizing new chemical entities with diverse biological activities. By modifying the indole core or substituents, researchers can develop novel compounds with tailored pharmacological profiles .

Case Study 1: Antiviral Development

A study focused on synthesizing and evaluating a series of indole derivatives against viral infections demonstrated that compounds similar to this compound exhibited substantial antiviral activity. The research involved optimizing structural features to enhance potency against specific viral targets .

Case Study 2: Antimicrobial Efficacy

Another case study evaluated the antimicrobial effects of indole-based compounds against various pathogens. The findings revealed that specific modifications led to increased activity against resistant strains of bacteria, indicating the potential of these compounds in clinical applications .

Mechanism of Action

The mechanism of action of 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to bind to these targets through π-π stacking interactions and hydrogen bonding. This binding can modulate the activity of the target molecules, leading to various biological effects. The carboxylic acid group also plays a role in enhancing the compound’s solubility and facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 3 and 7 of the indole core, influencing their chemical reactivity and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3 / 7) Key Properties/Applications References
3-(2,2-Diaminoethyl)-1H-indole-7-carboxylic acid hydrate C₁₁H₁₅N₃O₃ 237.26 -CH₂(NH₂)₂ / -COOH Hydrate form improves solubility; R&D applications
1H-Indole-7-carboxylic acid (3-chloro-phenyl)-amide C₁₆H₁₁ClN₂O 282.73 -CONH(3-Cl-C₆H₄) / -H Crystallized ligand for insulin-degrading enzyme (IDE) studies
1H-Indole-7-carboxylic Acid 3-[(dimethylamino)methyl]-methyl ester C₁₃H₁₆N₂O₂ 232.27 -(CH₂N(CH₃)₂) / -COOCH₃ Ester group enhances lipophilicity; soluble in DMSO
7-Chloro-3-(difluoromethyl)-1H-indole C₉H₆ClF₂N 201.60 -CF₂H / -Cl High purity; agrochemical/pharmaceutical lead
2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxylic acid C₂₁H₁₅NO₃ 329.35 -C(O)C₆H₅ / -COOH High logP (3.75); potential CNS drug candidate

Spectral and Physicochemical Properties

  • NMR Data: The target compound’s closest analog, 3b (C₁₅H₁₅N₂), shows ¹³C-NMR peaks at δ 47.45 (CH₂), 109.46 (C-7), and 144.88 (C-NH₂), indicating electronic effects of the diaminethyl group . In contrast, nitro-substituted indoles (e.g., 2c, C₁₅H₁₃N₂O₂) exhibit downfield shifts for aromatic carbons (δ 147.14 for C-NO₂) due to electron-withdrawing effects .
  • Solubility :

    • The hydrate form of the target compound offers superior aqueous solubility compared to ester derivatives (e.g., methyl ester in ), which are more soluble in organic solvents like chloroform .
  • Thermal Stability :

    • Hydrates generally exhibit lower melting points than anhydrous forms. For example, 7-methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1) melts at 199–201°C , while the target compound’s hydrate likely has reduced thermal stability.

Key Research Findings and Limitations

  • Synthetic Challenges :

    • Introducing the diaminethyl group at position 3 requires precise control to avoid side reactions, as seen in the synthesis of related indole-fused heterocycles .
    • Hydrate formation complicates purification but improves shelf life .
  • Biological Activity Gaps :

    • While the target compound’s structural analogs show promise in enzyme inhibition (e.g., IDE ), its direct pharmacological activity remains understudied compared to nitro- or halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate, and how do reaction conditions influence purity?

  • Methodological Answer : Synthesis typically involves coupling 3-formyl-1H-indole-2-carboxylic acid derivatives with ethylenediamine under reflux in acetic acid, followed by hydration. Purity can be optimized by controlling stoichiometric ratios (e.g., 1.1 equiv of aldehyde to amine) and reaction time (3–5 hours) to minimize side products like unreacted intermediates . Characterization via HPLC (>95% purity) and NMR (to confirm diaminoethyl substitution) is critical .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability testing should include accelerated degradation studies under stress conditions (e.g., light, humidity, temperature). For example, store samples at +4°C (short-term) vs. -20°C (long-term) and monitor degradation via LC-MS. Note that current data gaps in physical properties (e.g., melting point, hygroscopicity) necessitate empirical validation .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify indole ring protons (δ 7.0–8.0 ppm) and diaminoethyl side-chain signals (δ 2.5–3.5 ppm).
  • FT-IR : Confirm carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and amine N-H stretches (~3300–3500 cm⁻¹).
  • HRMS : Validate molecular weight (exact mass ~265.12 g/mol for anhydrous form) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like ICReDD’s reaction path search methods can predict optimal conditions (e.g., solvent effects, catalytic pathways) and reduce experimental trial-and-error . Pair computational results with experimental validation (e.g., kinetic studies) to refine synthetic routes.

Q. What experimental strategies resolve contradictions in solubility data for hydrates of indole-carboxylic acid derivatives?

  • Methodological Answer : If literature reports conflicting solubility (e.g., water vs. organic solvents), conduct systematic solubility screens using:

  • Phase diagrams : Vary temperature and solvent polarity (e.g., water/DMSO mixtures).
  • Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions.
  • Karl Fischer titration : Quantify hydrate water content, which may influence solubility .

Q. How can researchers design toxicity studies for this compound when existing data are limited?

  • Methodological Answer : Prioritize in vitro assays:

  • Ames test : Assess mutagenicity using Salmonella typhimurium strains.
  • MTT assay : Measure cytotoxicity in human cell lines (e.g., HEK293).
  • hERG assay : Evaluate cardiac toxicity risks. Note that current toxicology data classify no carcinogenic risk per IARC/OSHA, but metabolite profiling (e.g., oxidative degradation products) is advised .

Q. What role does factorial design play in optimizing reaction yields for this compound?

  • Methodological Answer : Apply a 2³ factorial design to test variables like temperature (80°C vs. 100°C), solvent (acetic acid vs. ethanol), and catalyst presence. Analyze interactions using ANOVA to identify dominant factors. For example, higher temperatures may improve coupling efficiency but increase side-product formation .

Q. How can AI-driven tools like COMSOL Multiphysics enhance process simulation for scaled-up synthesis?

  • Methodological Answer : Integrate AI with multiphysics modeling to simulate reactor dynamics (e.g., heat transfer, mixing efficiency). For instance, COMSOL can predict hotspots in batch reactors, enabling preemptive adjustments to avoid decomposition. AI algorithms can also optimize batch scheduling for parallel synthesis .

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